molecular formula C16H9K2N2O8S2+ B15133580 dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate

dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate

Cat. No.: B15133580
M. Wt: 499.6 g/mol
InChI Key: WUBUCCFHEHLHLF-UHFFFAOYSA-M
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Description

Dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate (IUPAC name: potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate) is a sulfonated indole derivative with a conjugated biindolinylidene backbone. Its structure features two sulfonate (-SO₃⁻) groups and ketone (-C=O) functional groups, balanced by dipotassium counterions. This compound is commercially available under the synonym indigodisulfonate dipotassium salt and is utilized in biochemical staining and as a dye due to its intense coloration and water solubility .

Properties

Molecular Formula

C16H9K2N2O8S2+

Molecular Weight

499.6 g/mol

IUPAC Name

dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate

InChI

InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-1

InChI Key

WUBUCCFHEHLHLF-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate typically involves multi-step organic reactions. The starting materials are usually indole derivatives, which undergo sulfonation, hydroxylation, and oxidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The sulfo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

Dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Functional Groups Counterion Backbone Key Features
Dipotassium;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonate Sulfonate, ketone, indole K⁺ Biindolinylidene Conjugated aromatic system with dual sulfonation for solubility and stability
Dipotassium phosphate (K₂HPO₄) Phosphate K⁺ Inorganic phosphate Neutral pH buffer; used in PET labeling to avoid fluoride displacement
Dicesium chromate (Cs₂CrO₄) Chromate Cs⁺ Inorganic chromate Highly toxic; restricted due to carcinogenicity
O-3,3-Dimethylbutyl isopropylphosphonofluoridate Phosphonofluoridate None Organophosphorus Neurotoxic agent; regulated under chemical weapon conventions

Solubility and Stability

  • This compound : High water solubility due to sulfonate groups; stable under neutral conditions but may degrade under strong acidic/basic environments .
  • Dipotassium phosphate : Highly soluble in water; preferred in basic-sensitive reactions due to near-neutral pH .
  • Dicesium chromate : Moderate solubility; hydrolyzes in aqueous environments to release toxic Cr(VI) ions .

Research Findings and Limitations

  • Synthesis Challenges : The compound’s synthesis requires high-grade dipotassium phosphate to minimize trace fluoride interference, a critical factor in maintaining specific activity during labeling processes .
  • Performance in Staining: Superior to non-sulfonated indole dyes due to enhanced solubility and binding affinity to biological tissues .
  • Gaps in Data: Limited studies compare its photostability or thermal degradation with analogs like indigo carmine (a monosulfonated derivative).

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